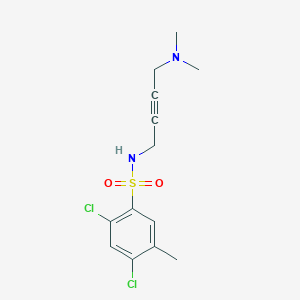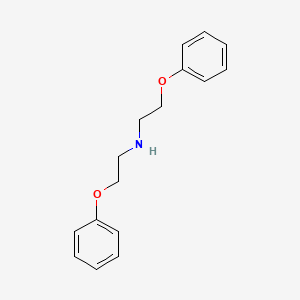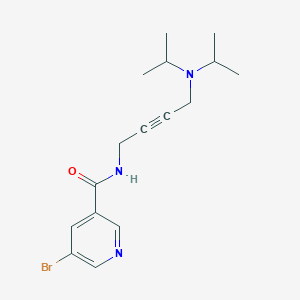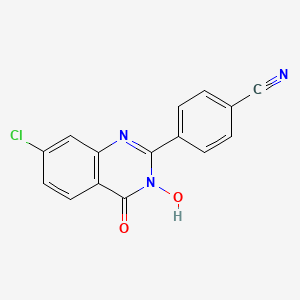
Methyl 2,2-dibromo-1-methylcyclopropane-1-carboxylate
Descripción general
Descripción
Methyl 2,2-dibromo-1-methylcyclopropane-1-carboxylate (MDBMCC) is a versatile organic compound with a wide range of applications in the chemical and biological sciences. It is a colorless solid that is highly soluble in water and other organic solvents. MDBMCC is a versatile reagent that can be used in a variety of synthetic reactions, such as ring opening, oxidation, and condensation reactions. It is also used in the synthesis of pharmaceuticals, dyes, and other organic compounds. In addition, MDBMCC has been extensively studied for its potential applications in the field of biochemistry and physiology.
Aplicaciones Científicas De Investigación
Preparation and Reactions in Organic Synthesis
The compound serves as a precursor in the preparation of various 2,2-difunctional 1,1-dibromocyclopropanes. These intermediates are pivotal for further chemical reactions, leading to complex structures like 3-oxabicyclo[3.1.0]hexane and 1,1,2,2-tetrasubstituted cyclopropanes, demonstrating its versatility in organic synthesis (Baird et al., 2007).
Inhibition of Enzymatic Activity
The compound has been involved in studies related to the inhibition of enzymes like 1-aminocyclopropane-1-carboxylate deaminase, crucial for understanding the mechanism of certain enzymatic reactions and possibly contributing to the development of enzyme inhibitors (Zhao & Liu, 2002).
Propiedades
IUPAC Name |
methyl 2,2-dibromo-1-methylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br2O2/c1-5(4(9)10-2)3-6(5,7)8/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIWMQAWODLGHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Br)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2-dibromo-1-methylcyclopropane-1-carboxylate | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Phenyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B2446269.png)
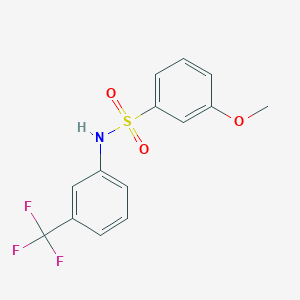
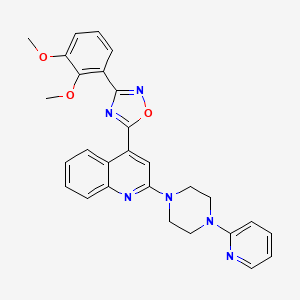

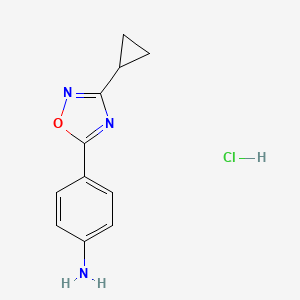
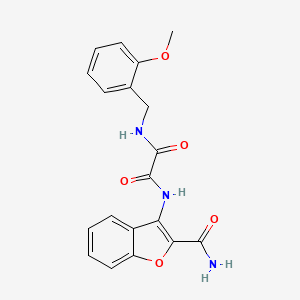
![2,4-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2446279.png)
![[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2446280.png)
